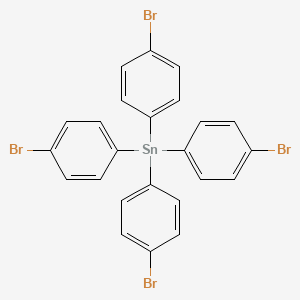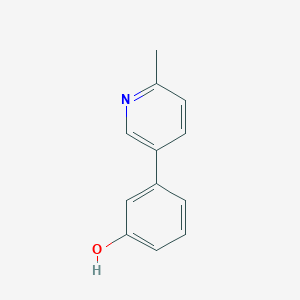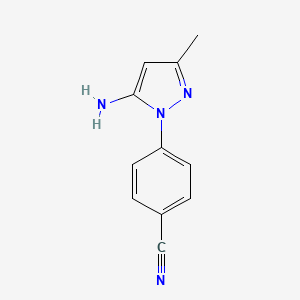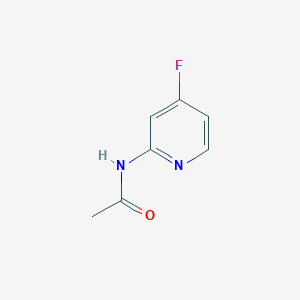
1-(Dimethylphosphoryl)-3-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylphosphoryl)-3-ethynylbenzene is an organic compound characterized by the presence of a dimethylphosphoryl group and an ethynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylphosphoryl)-3-ethynylbenzene typically involves the introduction of the dimethylphosphoryl group and the ethynyl group onto the benzene ring through a series of chemical reactions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethylphosphoryl)-3-ethynylbenzene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The dimethylphosphoryl group can be reduced to a phosphine oxide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phosphine oxides.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
1-(Dimethylphosphoryl)-3-ethynylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1-(Dimethylphosphoryl)-3-ethynylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the dimethylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(Dimethylphosphoryl)-4-ethynylbenzene: Similar structure but with the ethynyl group at the para position.
1-(Dimethylphosphoryl)-2-ethynylbenzene: Similar structure but with the ethynyl group at the ortho position.
1-(Dimethylphosphoryl)-3-phenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness: 1-(Dimethylphosphoryl)-3-ethynylbenzene is unique due to the specific positioning of the dimethylphosphoryl and ethynyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H11OP |
|---|---|
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
1-dimethylphosphoryl-3-ethynylbenzene |
InChI |
InChI=1S/C10H11OP/c1-4-9-6-5-7-10(8-9)12(2,3)11/h1,5-8H,2-3H3 |
Clé InChI |
ZTCBLMHZLORMRA-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13150903.png)
![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)

![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
phosphanium bromide](/img/structure/B13150941.png)





